molecular formula C4H9ClN2O B596136 4-Aminopyrrolidin-2-one hydrochloride CAS No. 167465-93-2

4-Aminopyrrolidin-2-one hydrochloride

Cat. No. B596136
M. Wt: 136.579
InChI Key: MTMHDNYPPBTWER-UHFFFAOYSA-N
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Description

“4-Aminopyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C4H9ClN2O . It has a molecular weight of 136.58 g/mol . The IUPAC name for this compound is (4R)-4-amino-2-pyrrolidinone hydrochloride .


Synthesis Analysis

New derivatives of pyrrolidine-2-one have been synthesized through lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine and ethanol amine .


Molecular Structure Analysis

The InChI code for “4-Aminopyrrolidin-2-one hydrochloride” is 1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

“4-Aminopyrrolidin-2-one hydrochloride” is a solid at room temperature . It has a topological polar surface area of 55.1 Ų . The compound has a rotatable bond count of 0 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • They induce prominent pharmaceutical effects, and therefore, researchers paid attention to synthesize various pyrrolone and pyrrolidinone derivatives .
    • Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
    • A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .
  • Medicinal Chemistry

    • Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds .
    • The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
  • Antimicrobial Activity

    • Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity .
    • These compounds can be used in the development of new antimicrobial agents .
  • Anticancer Activity

    • Some pyrrolone and pyrrolidinone derivatives have shown anticancer activity .
    • They could potentially be used in the development of new anticancer drugs .
  • Anti-inflammatory Activity

    • Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity .
    • These compounds could potentially be used in the development of new anti-inflammatory drugs .
  • Antidepressant Activity

    • Some pyrrolone and pyrrolidinone derivatives have shown antidepressant activity .
    • They could potentially be used in the development of new antidepressant drugs .
  • Anti-HCV Activity

    • Some pyrrolone and pyrrolidinone derivatives have shown anti-HCV (Hepatitis C Virus) activity .
    • These compounds could potentially be used in the development of new anti-HCV drugs .
  • Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4-aminopyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHDNYPPBTWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736396
Record name 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrrolidin-2-one hydrochloride

CAS RN

167465-93-2
Record name 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrrolidin-2-one hydrochloride
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